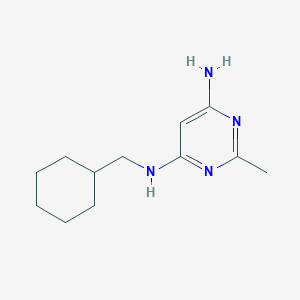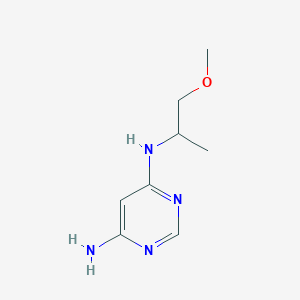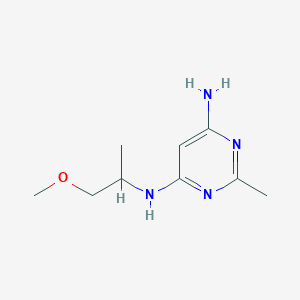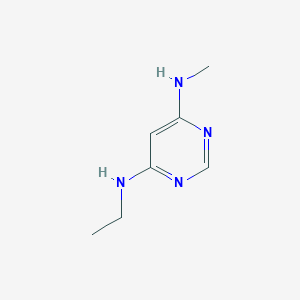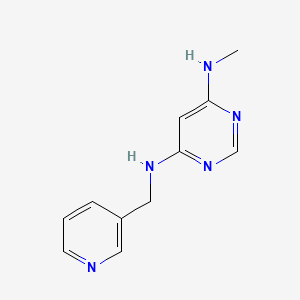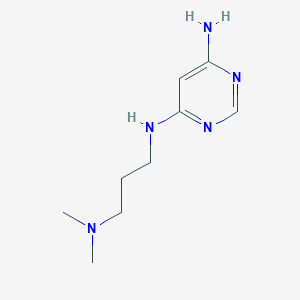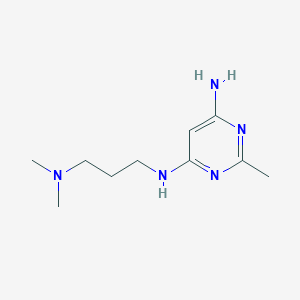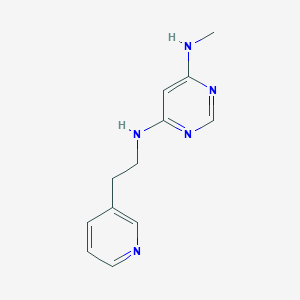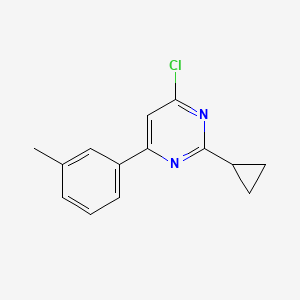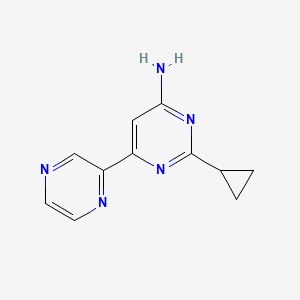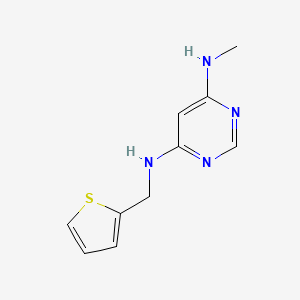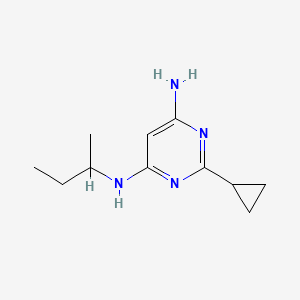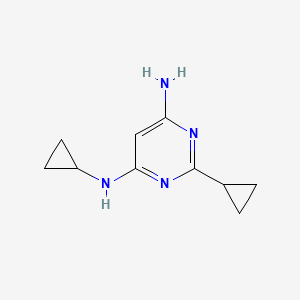
1-(3-Iodophenyl)piperidine
Overview
Description
1-(3-Iodophenyl)piperidine is a chemical compound with the molecular formula C11H14IN . It is a derivative of piperidine, a six-membered ring with five carbon atoms and one nitrogen atom .
Synthesis Analysis
Piperidine derivatives are synthesized through various intra- and intermolecular reactions . The primary production of piperidine involves the reaction of pentanenitrile with hydrogen in a process known as catalytic hydrogenation . Piperidine can also be synthesized from pyridine through a reduction process .Molecular Structure Analysis
The molecular structure of 1-(3-Iodophenyl)piperidine consists of a six-membered ring with five carbon atoms and one nitrogen atom . The piperidine rings of the two molecules adopt a more stable chair conformation of a six-membered ring structure with slight distortion at the point of substitution .Chemical Reactions Analysis
Piperidine derivatives are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Physical And Chemical Properties Analysis
1-(3-Iodophenyl)piperidine is a liquid at room temperature . It has a molecular weight of 287.14 .Scientific Research Applications
Radioactive Labeling in Brain Receptor Studies
- 1-(3-Iodophenyl)piperidine derivatives have been used in the synthesis and labeling with iodine-123 for brain receptor studies. For instance, a compound was labeled to study the brain cannabinoid CB1 receptor, showing potential as a SPECT radioligand (Lan, Gatley, & Makriyannis, 1996).
Analytical Profiling in Chemical Research
- The compound has been identified and analyzed in various research contexts. Analytical techniques like gas chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy have been employed to characterize compounds containing 1-(3-Iodophenyl)piperidine or its analogs (De Paoli et al., 2013).
Synthesis and Characterization for Drug Discovery
- It has been used in the synthesis of novel compounds for drug discovery, particularly in the context of psychoactive substances and NMDA receptor antagonist activity. This includes the synthesis and analytical characterization of various isomers (McLaughlin et al., 2016).
Inhibition of Macrophage Activation in Immunology
- Novel piperidine compounds derived from 1-(3-Iodophenyl)piperidine have been studied for their role in inhibiting macrophage activation and suppressing graft rejection, showing potential as anti-inflammatory agents (Takeiri et al., 2011).
Chemical Synthesis Techniques
- Piperidines, including 1-(3-Iodophenyl)piperidine, are important in developing synthesis techniques for pharmaceutical research. For example, a study focused on the palladium-catalyzed β-selective C(sp3)-H arylation of N-Boc-Piperidines (Millet & Baudoin, 2015).
Binding Studies in Neuropharmacology
- The binding of 1-(3-Iodophenyl)piperidine derivatives in the mouse brain has been studied, particularly focusing on cannabinoid receptors. Such studies are essential for understanding receptor distribution and functioning (Gatley et al., 1996).
Future Directions
Piperidine and its derivatives play a significant role in the pharmaceutical industry. They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, research in this field is likely to continue, with a focus on discovering and evaluating potential drugs containing the piperidine moiety .
properties
IUPAC Name |
1-(3-iodophenyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14IN/c12-10-5-4-6-11(9-10)13-7-2-1-3-8-13/h4-6,9H,1-3,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGZRYKBLSRMSCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=CC=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Iodophenyl)piperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



